An In-depth Technical Guide to the Physicochemical Properties of Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate
Introduction: Unveiling a Versatile α,β-Unsaturated Ester
Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate is an α,β-unsaturated ester derivative of indene, a class of compounds recognized for their presence in biologically active molecules and as precursors in organic synthesis.[1][2] The conjugated system, arising from the juxtaposition of the carbon-carbon double bond and the carbonyl group, imparts unique reactivity to this molecule, making it a subject of interest for researchers in medicinal chemistry and materials science.[1][3][4] Specifically, the exocyclic double bond's position and the ester functionality suggest potential applications as a Michael acceptor in conjugate addition reactions and as a monomer in polymerization processes.[5]
This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate. In the absence of extensive published experimental data for this specific molecule, this document outlines robust protocols for its synthesis and detailed characterization. By leveraging established methodologies for analogous α,β-unsaturated esters, this guide serves as a practical resource for scientists engaged in the synthesis, purification, and application of this and related compounds.
Core Physicochemical Characteristics
Direct experimental values for the physicochemical properties of Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate (CAS No. 28002-99-5) are not widely reported in the public domain. However, based on its chemical structure and the known properties of similar α,β-unsaturated esters and indene derivatives, we can predict and outline the necessary experimental procedures for their determination.
| Property | Predicted Value / Characteristic | Experimental Protocol Reference |
| Molecular Formula | C₁₃H₁₄O₂ | Mass Spectrometry |
| Molecular Weight | 202.25 g/mol | Mass Spectrometry |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid at room temperature. | Visual Inspection |
| Melting Point | Not available. Determination is crucial for assessing purity. | Melting Point Determination |
| Boiling Point | Not available. Expected to be elevated due to its molecular weight and polarity. Vacuum distillation is recommended to prevent decomposition. | Boiling Point Determination |
| Solubility | Predicted to be soluble in common organic solvents like ethanol, ethyl acetate, dichloromethane, and acetone.[6] Insoluble in water. | Solubility Assessment |
| Density | Not available. Can be determined using standard laboratory techniques. | Density Determination |
| UV-Vis Absorption | Expected to show a strong absorption band in the UV region due to the π → π* transition of the conjugated system.[4] | UV-Vis Spectroscopy |
| Infrared Spectrum | Characteristic peaks expected for the C=O stretch of the α,β-unsaturated ester (around 1715-1730 cm⁻¹) and the C=C stretch of the alkene (around 1620-1640 cm⁻¹).[7] | Infrared (IR) Spectroscopy |
| ¹H NMR Spectrum | Protons on the double bond and the ethyl group will have characteristic chemical shifts and coupling patterns. The vinyl proton is expected to be a singlet in the olefinic region. | ¹H NMR Spectroscopy |
| ¹³C NMR Spectrum | Carbonyl carbon and the two carbons of the double bond will show characteristic downfield shifts. | ¹³C NMR Spectroscopy |
| Stability | As an α,β-unsaturated ester, it may be susceptible to polymerization, especially in the presence of light or heat. It may also undergo hydrolysis under acidic or basic conditions.[8] | Stability Studies |
Synthesis and Purification: A Practical Workflow
The synthesis of Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate is most reliably achieved through the Horner-Wadsworth-Emmons (HWE) reaction, a widely used and stereoselective method for forming alkenes.[9][10] This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, 1-indanone. The HWE reaction is often preferred over the Wittig reaction for α,β-unsaturated esters as it typically provides the (E)-isomer with high selectivity and the water-soluble phosphate byproduct is easily removed during workup.[11]
Synthetic Workflow Diagram
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Detailed Experimental Protocol: Synthesis
-
Preparation of the Phosphonate Carbanion:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethyl phosphonoacetate (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This results in the formation of the phosphonate carbanion.
-
-
Olefination Reaction:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Add a solution of 1-indanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.[12]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[13]
-
-
Workup and Purification:
-
Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate.
-
Protocols for Physicochemical Characterization
A thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound.
Chromatographic and Spectroscopic Analysis Workflow
Caption: Comprehensive characterization workflow.
Detailed Experimental Protocols: Characterization
-
Melting Point Determination:
-
For a solid sample, the melting point can be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.
-
-
Boiling Point Determination:
-
The boiling point can be determined by distillation. Due to the expected high boiling point, vacuum distillation is recommended to prevent thermal decomposition.
-
-
Solubility Assessment:
-
Qualitative solubility can be assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane) at room temperature and observing its miscibility.
-
-
Density Determination:
-
The density of the liquid compound can be determined using a pycnometer or by accurately measuring the mass of a known volume.
-
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) and acquire the spectra on an NMR spectrometer. The chemical shifts, coupling constants, and integration of the signals will confirm the structure.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the neat compound (if liquid) or as a KBr pellet (if solid). The presence of characteristic functional group frequencies will provide structural information.
-
Mass Spectrometry (MS): Analyze the compound using a mass spectrometer to determine its molecular weight and fragmentation pattern, which further confirms the structure.
-
UV-Vis Spectroscopy: Dissolve the compound in a suitable UV-transparent solvent (e.g., ethanol or hexane) and record the absorption spectrum to identify the λmax of the conjugated system.
-
Stability and Storage
α,β-Unsaturated esters can be prone to polymerization and degradation.[8] Therefore, proper storage is crucial to maintain the integrity of Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate.
-
Storage Conditions: Store the compound in a tightly sealed container, protected from light and heat. Refrigeration is recommended for long-term storage.
-
Stability Considerations: Avoid contact with strong acids, bases, and oxidizing agents. The presence of radical initiators can promote polymerization.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate. While specific experimental data for this compound is limited, the detailed protocols and expected properties outlined herein, based on established chemical principles and data from analogous structures, offer a solid foundation for researchers. The provided workflows and methodologies are designed to ensure scientific integrity and enable the successful synthesis, purification, and characterization of this and related α,β-unsaturated esters for further investigation and application.
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Figure 1: Wittig reaction for the synthesis of Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate.
